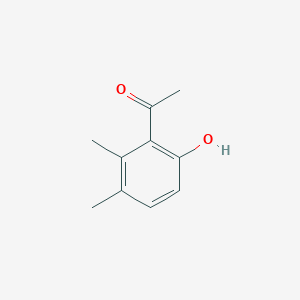
1-(6-Hydroxy-2,3-dimethylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Hydroxy-2,3-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H12O2 It is a derivative of acetophenone, characterized by the presence of hydroxy and dimethyl groups on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(6-Hydroxy-2,3-dimethylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,3-dimethylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient separation techniques, is crucial to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Hydroxy-2,3-dimethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent and conditions used.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: 1-(6-Oxo-2,3-dimethylphenyl)ethanone or 1-(6-Carboxy-2,3-dimethylphenyl)ethanone.
Reduction: 1-(6-Hydroxy-2,3-dimethylphenyl)ethanol.
Substitution: 1-(6-Alkoxy-2,3-dimethylphenyl)ethanone or 1-(6-Acyloxy-2,3-dimethylphenyl)ethanone.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and fragrances.
Mécanisme D'action
The mechanism of action of 1-(6-Hydroxy-2,3-dimethylphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways.
Comparaison Avec Des Composés Similaires
- 1-(2-Hydroxy-3,4-dimethylphenyl)ethanone
- 1-(4-Hydroxy-3,5-dimethylphenyl)ethanone
- 1-(2,3-Dimethylphenyl)ethanone
Comparison: 1-(6-Hydroxy-2,3-dimethylphenyl)ethanone is unique due to the specific positioning of the hydroxy and dimethyl groups on the phenyl ring, which can influence its reactivity and biological activity
Propriétés
Formule moléculaire |
C10H12O2 |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
1-(6-hydroxy-2,3-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H12O2/c1-6-4-5-9(12)10(7(6)2)8(3)11/h4-5,12H,1-3H3 |
Clé InChI |
LZLAIIOVRXYWKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)O)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one](/img/structure/B12519724.png)
![6-(4-Chlorophenyl)-3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12519728.png)
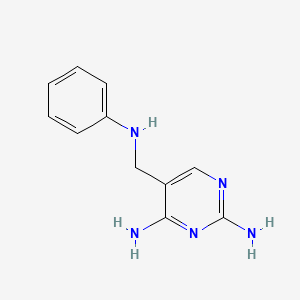
![Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12519748.png)
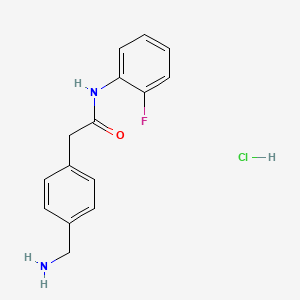
![Urea, N,N'-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]-](/img/structure/B12519767.png)
![tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12519782.png)
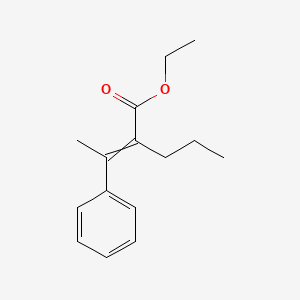
![2-[3-(4-Hydroxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12519784.png)
![(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12519786.png)
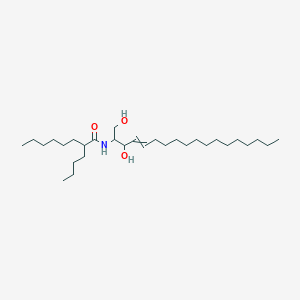

![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B12519808.png)
![3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide](/img/structure/B12519813.png)
